Phytosphingosine
Overview
Description
Phytosphingosine is a sphingoid base characterized by its unique structure and functions, distinguishing it from other sphingolipids. It is essential in the structure of cell membranes and exhibits anti-inflammatory and antimicrobial activities. Its role in epidermal differentiation and the skin's natural defense mechanisms highlights its biological significance.
Synthesis Analysis
The synthesis of phytosphingosine involves various chemical strategies aimed at achieving high stereocontrol and yield. A notable method involves aldol condensation to generate the D-erythro structures with excellent enantioselectivity (Cai, Ling, & Bundle, 2006). Additionally, the asymmetric synthesis of phytosphingosine and its anhydro base has been established, providing insights into its stereochemistry (Sugiyama, Honda, & Komori, 1988).
Molecular Structure Analysis
Phytosphingosine's molecular structure is characterized by the presence of an amino group and three hydroxyl groups, which contribute to its functionality and interactions within biological membranes. Advanced synthetic routes have allowed for the exploration of its structure-activity relationships, enabling the synthesis of various analogs (He, Byun, & Bittman, 2000).
Chemical Reactions and Properties
Chemical modifications of phytosphingosine, such as glycosylation, have been explored to synthesize galactosphingolipids, demonstrating its versatility in chemical reactions (Pascher, 1974). Furthermore, the synthesis of phytosphingosine derivatives highlights the potential for creating compounds with varied biological activities (Kim, Lee, Jung, Kim, & Kim, 2014).
Physical Properties Analysis
The physical properties of phytosphingosine, such as melting points and optical rotation, have been recorded, providing essential data for its characterization and application in further studies. The synthesis processes often involve protective group strategies and yield determination, crucial for understanding its physicochemical behavior (Lin, Fan, & Fang, 2003).
Scientific Research Applications
Skin Moisture and Barrier Enhancement : Phytosphingosine enhances the moisture level in the human skin barrier. It modulates filaggrin metabolic pathways, crucial for forming the corneocyte envelope and natural moisturizing factor within the skin (Choi et al., 2017).
Cancer Research : It promotes megakaryocytic differentiation of myeloid leukemia cells, leading to cell cycle arrest, size increase, and polyploidization (Han et al., 2015).
Melanin Synthesis Inhibition : Phytosphingosine inhibits melanin synthesis by affecting the microphthalmia-associated transcription factor (MITF) signaling pathway, which suppresses enzymes controlling melanin production (Jang et al., 2017).
Efficient Synthesis for Research : It offers high overall yield and an efficient synthesis method, making it useful in scientific research (Chiu et al., 2003).
Synthesis of Galactosphingolipids and Cerebrosides : Phytosphingosine is used in synthesizing galactosphingolipids and cerebrosides (Pascher, 1974).
Restoration of Extracellular Matrix : In combination with epidermal growth factor, it synergistically restores the extracellular matrix in human dermal fibroblasts (Kwon et al., 2017).
Potential Diabetes Treatment : Oral administration of phytosphingosine improved diet-induced glucose intolerance in mice, suggesting a role in diabetes treatment (Murakami et al., 2013).
Plant Immunity : Phytosphingosine treatment induces systemic acquired resistance in plant immunity, reducing pathogen-induced cell damage and pathogen growth (Seo et al., 2020).
Synthesis from Lyxose : It can be synthesized from lyxose, facilitating the exploration of its biological functions (Lin et al., 2003).
Treatment of Skin Diseases : Derivatives of phytosphingosine have potential as topical agents for treating chronic inflammatory skin diseases, like psoriasis (Kim et al., 2014).
Antimicrobial and Anti-Inflammatory Properties : Phytosphingosine acts as an antimicrobial, anti-inflammatory, and anti-acne compound, offering a skin-identical approach to skincare (Farwick & Rawlings, 2011).
Candida Albicans Treatment : It disrupts the cell membrane of Candida albicans, reversing azide-induced insensitivity to histatin 5 (Veerman et al., 2010).
Anticancer Therapeutic Efficacy : Phytosphingosine shows strong anticancer efficacy in various cancer cells based on apoptosis (Jung et al., 2012).
Major Membrane Component : It is a major component in the membranes of microorganisms, yeast, plants, fungi, and many mammalian tissues (Jo et al., 2003).
Metabolism to Odd-Numbered Fatty Acids : Phytosphingosine is metabolized to odd-numbered fatty acids and incorporated into glycerophospholipids in yeast and mammalian cells (Kondo et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERBNCYCJBRYDG-KSZLIROESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203951 | |
Record name | Phytosphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phytosphingosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phytosphingosine | |
CAS RN |
554-62-1 | |
Record name | Phytosphingosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phytosphingosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phytosphingosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14119 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phytosphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHYTOSPHINGOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIN46U9Q2Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Phytosphingosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102 - 103 °C | |
Record name | Phytosphingosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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